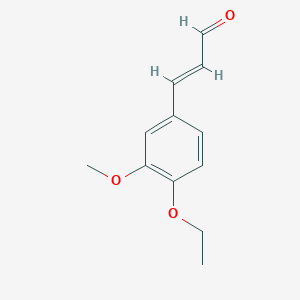
ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate is a chemical compound. It is a solid substance with the empirical formula C9H12N2O2 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a cyclobutyl group and an ethyl ester group . The exact 3D structure is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique
Overview of Pyrazole Derivatives in Research
Pyrazole derivatives, including ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate, are crucial in the synthesis of various heterocyclic compounds due to their significant biological and pharmaceutical applications. These compounds serve as building blocks for creating diverse heterocyclic structures with extensive therapeutic potential.
Synthetic Applications in Heterocyclic Chemistry
The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and its derivatives illustrates the importance of pyrazole derivatives in synthesizing heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile heterocyclic compounds and dyes from a broad spectrum of precursors (Gomaa & Ali, 2020).
Biological Applications and Therapeutic Potential
Pyrazole carboxylic acid derivatives, a category to which this compound belongs, are known for their diverse biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. Their versatility in medicinal chemistry highlights their importance as scaffold structures in the development of new therapeutic agents (Cetin, 2020).
Innovative Synthesis Techniques
The advancement in synthetic methodologies, such as microwave-assisted synthesis, has facilitated the development of pyrazole derivatives, including this compound. These techniques offer cleaner chemistry, reduced reaction times, and improved yield efficiencies, underscoring the role of pyrazole derivatives in the rapid synthesis of biologically active heterocycles (Sakhuja, Panda, & Bajaj, 2012).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate involves the reaction of cyclobutanone with hydrazine hydrate to form 5-cyclobutyl-1H-pyrazole-4-carboxylic acid hydrazide, which is then esterified with ethanol to yield the final product.", "Starting Materials": [ "Cyclobutanone", "Hydrazine hydrate", "Ethanol" ], "Reaction": [ "Cyclobutanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 5-cyclobutyl-1H-pyrazole-4-carboxylic acid hydrazide.", "The resulting hydrazide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate.", "The final product can be purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
1638983-34-2 |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



